molecular formula C8H3Cl2NO2 B161661 4,5-Dichloroisatin CAS No. 1677-47-0

4,5-Dichloroisatin

Cat. No.: B161661
CAS No.: 1677-47-0
M. Wt: 216.02 g/mol
InChI Key: WWSWHYAXEFLETD-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3Cl2NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes two chlorine atoms attached to the indole ring, making it a valuable intermediate in organic synthesis and various scientific research applications .

Scientific Research Applications

4,5-Dichloro-1H-indole-2,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4,5-Dichloroisatin is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

4,5-Dichloroisatin, a coastal pollutant of emerging concern, has been found to have a high affinity for G protein alpha subunits (Gα) in the brain tissues of marine medaka and zebrafish . Gα proteins are crucial components of G protein-coupled receptors (GPCRs), which regulate a myriad of biological processes, including the hypothalamus-pituitary-gonadal-liver (HPGL) axis .

Mode of Action

The binding of this compound to Gα protein competitively inhibits its activation by substrate . This interaction disrupts the signaling transduction from GPCRs, leading to alterations in various biological processes regulated by these receptors .

Biochemical Pathways

The disruption of GPCR signaling by this compound affects the HPGL axis, a critical biochemical pathway involved in endocrine regulation . The compound’s action on this pathway can lead to abnormal hormonal production through the mitogen-activated protein kinase pathway .

Result of Action

The binding of this compound to Gα proteins and the subsequent disruption of GPCR signaling can lead to a variety of molecular and cellular effects. These include endocrine disruption via the HPGL axis, leading to abnormal hormonal production . This disruption can result in an imbalance in hormone homeostasis and increased E2/T ratio .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study involving marine medaka, the compound was found to exhibit better antifouling properties by decreasing the attached bacterial concentration in an Escherichia coli-suspended buffer aqueous medium . This suggests that the presence of certain microorganisms in the environment can influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1H-indole-2,3-dione typically involves the chlorination of indole derivatives. One common method is the reaction of indole-2,3-dione with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .

Industrial Production Methods: In industrial settings, the production of 4,5-dichloro-1H-indole-2,3-dione may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced chlorination techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized indole derivatives .

Comparison with Similar Compounds

Uniqueness of 4,5-Dichloro-1H-indole-2,3-dione: The presence of two chlorine atoms in 4,5-dichloro-1H-indole-2,3-dione makes it unique compared to other indole derivatives. This structural feature imparts specific reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWHYAXEFLETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408697
Record name 4,5-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-47-0
Record name 4,5-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chlorination of 4-chloroisatin with sulfuryl chloride by the method of B. R. Baker, et al., J. Org. Chem., 17, 149 (1952), gave a 70% yield of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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